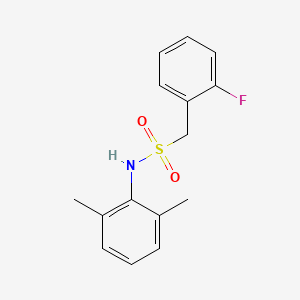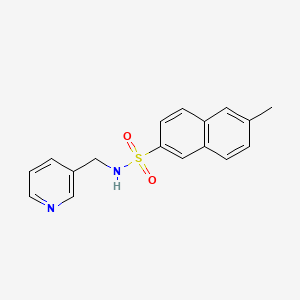
N-(2,6-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide
Descripción general
Descripción
N-(2,6-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential applications in scientific research. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in the biosynthesis of polyamines, which are essential for cell growth and division. DFMO has been shown to have a wide range of applications in various fields of research, including cancer, parasitology, and neuroscience.
Mecanismo De Acción
DFMO works by irreversibly binding to ODC, the enzyme responsible for the biosynthesis of polyamines. This results in a decrease in polyamine levels, which leads to a decrease in cell growth and division. DFMO has been shown to have a selective effect on cancer cells, as they have a higher demand for polyamines than normal cells.
Biochemical and Physiological Effects
DFMO has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-parasitic effects, DFMO has been shown to have anti-inflammatory effects, as well as effects on wound healing and tissue repair. DFMO has also been shown to have effects on the immune system, including the modulation of cytokine production and the regulation of T cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO has several advantages for use in lab experiments. It is a potent and selective inhibitor of ODC, with a well-established mechanism of action. It is also relatively easy to synthesize and purify, and has been extensively studied for its potential applications in various fields of research.
However, there are also limitations to the use of DFMO in lab experiments. Its irreversible binding to ODC means that its effects are long-lasting, which can make it difficult to study the short-term effects of polyamine depletion. In addition, its effects on other enzymes and pathways may complicate its interpretation in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DFMO. One area of interest is the development of new analogs and derivatives of DFMO, which may have improved potency and selectivity. Another area of interest is the development of new methods for the delivery of DFMO, which may improve its efficacy and reduce its side effects.
In addition, there is growing interest in the potential applications of DFMO in combination with other drugs or therapies. DFMO has been shown to have synergistic effects with various chemotherapeutic agents, and may also have potential applications in immunotherapy and gene therapy.
Overall, DFMO is a promising compound with a wide range of potential applications in scientific research. Its inhibition of ODC and depletion of polyamines make it a potent tool for studying cell growth and division, and its anti-tumor and anti-parasitic effects make it a promising candidate for the development of new therapies.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied for its potential applications in cancer research. ODC is overexpressed in many types of cancer, and its inhibition by DFMO has been shown to have anti-tumor effects. DFMO has been used in clinical trials for the treatment of various types of cancer, including colon cancer, breast cancer, and neuroblastoma.
DFMO has also been studied for its potential applications in parasitology. Polyamines are essential for the growth and survival of many parasites, and their inhibition by DFMO has been shown to have anti-parasitic effects. DFMO has been used in clinical trials for the treatment of African sleeping sickness, a parasitic disease caused by the protozoan parasite Trypanosoma brucei.
In addition, DFMO has been studied for its potential applications in neuroscience. Polyamines are involved in various physiological processes in the brain, and their inhibition by DFMO has been shown to have neuroprotective effects. DFMO has been used in preclinical studies for the treatment of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11-6-5-7-12(2)15(11)17-20(18,19)10-13-8-3-4-9-14(13)16/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFXDJGNZLWJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-dimethyl-1-{5-[(3-nitrophenyl)amino]-1,2,4-thiadiazol-3-yl}-2-butanone](/img/structure/B4834141.png)
![3-(2-fluorobenzyl)-7-methyl-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4834143.png)
![methyl 4-[(2-quinolinylthio)methyl]benzoate](/img/structure/B4834156.png)
![1-(3,5-dimethylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4834165.png)
![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}phenyl)acetamide](/img/structure/B4834171.png)
![N-(3-chloro-4-fluorophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4834172.png)
![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4834195.png)

![4-nitro-N-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B4834208.png)
![2-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4834213.png)
![5-imino-6-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4834224.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4834233.png)
